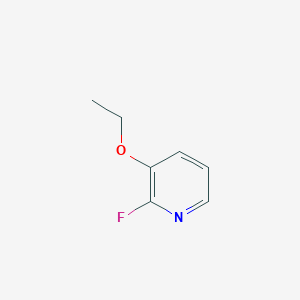

3-Ethoxy-2-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO. It is a valuable compound in organic synthesis due to its unique chemical properties, which make it a useful building block for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-2-fluoropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of this compound in this reaction is to serve as an organoboron reagent .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may affect the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store this compound in a refrigerator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination . Another approach involves the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate, followed by an acidic work-up to give the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and tetra-n-butylammonium fluoride (TBAF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Ethoxy-2-fluoropyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2-Ethoxy-3-fluoropyridine

Uniqueness

3-Ethoxy-2-fluoropyridine is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Compared to other fluoropyridines, the ethoxy group can enhance solubility and reactivity, providing additional synthetic flexibility .

Biological Activity

3-Ethoxy-2-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and interactions with biological systems.

This compound is characterized by the presence of an ethoxy group and a fluorine atom on the pyridine ring. Its molecular formula is C7H8FN with a molecular weight of approximately 139.14 g/mol. The synthesis of this compound often involves the reaction of various precursors, such as 2-cyano-3-nitropyridine, utilizing reagents like tetrabutylammonium fluoride (TBAF) to introduce the fluorine atom.

Enzyme Interaction and Pharmacokinetics

Research indicates that this compound may influence enzyme activity, particularly those involved in drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs, suggesting potential implications for drug design and therapeutic applications. The compound's ability to modulate enzyme activity highlights its significance in pharmacology and toxicology.

Antimicrobial and Antitumor Activity

Preliminary studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown activity against various bacterial strains and cancer cell lines. These findings suggest that this compound could serve as a lead compound for developing new antimicrobial or anticancer agents.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoropyridine | C5H4FN | Lacks ethoxy group; used as a building block |

| 3-Ethylpyridine | C7H9N | Ethyl group instead of ethoxy; different reactivity |

| 5-Ethoxy-2-fluoropyridine | C7H8FNO | Different position of ethoxy; similar applications |

| 6-Bromo-3-ethoxy-2-fluoropyridine | C7H8BrFN | Bromine substituent; enhanced binding affinity |

This table illustrates how variations in substituents can significantly affect the biological properties of pyridine derivatives, emphasizing the unique position of this compound within this chemical family.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several fluorinated pyridines, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate inhibitory effects, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Assay : In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated selective toxicity towards certain cancer cells, highlighting its potential for further development in cancer therapy.

Properties

IUPAC Name |

3-ethoxy-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSHFVQEJMYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.